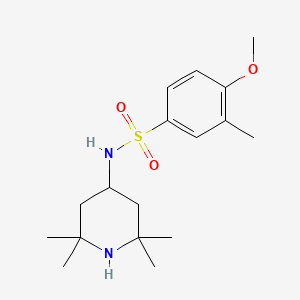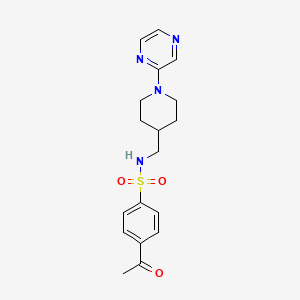![molecular formula C19H18N6O B2369704 1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799833-09-3](/img/structure/B2369704.png)
1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s a part of many drugs currently used as antibiotics in the market, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxalines can be synthesized by adopting green chemistry principles . They can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene .Molecular Structure Analysis
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine and cinnoline .Chemical Reactions Analysis
Quinoxalines can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
Quinoxaline is a colorless oil that melts just above room temperature . More specific physical and chemical properties of “1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” are not available in the literature I have access to.Wissenschaftliche Forschungsanwendungen
Sustainable Synthesis of Heterocycles
This compound falls within a broader class of molecules involved in sustainable chemical synthesis. Mastalir et al. (2016) demonstrated an environmentally benign synthesis of substituted quinolines and pyrimidines using a sequence of dehydrogenation and condensation steps catalyzed by a manganese PNP pincer complex. This method emphasizes high atom efficiency and the selective formation of C-C and C-N bonds, releasing hydrogen and water as by-products and achieving yields up to 91% for quinolines and 90% for pyrimidines (Mastalir et al., 2016).
Quinoxaline Derivatives Synthesis
Bismuth(III)-catalyzed synthesis of 2,3-disubstituted quinoxalines in water was explored by Yadav et al. (2008), showcasing a mild, high-yield cyclocondensation of arene-1,2-diamines with 1,2-dicarbonyls. This process also extends to pyrido[2,3-b]pyrazine derivatives under similar conditions, underscoring the versatility and efficiency of this approach (Yadav et al., 2008).
Polymers with Quinoxaline Moieties
Patil et al. (2011) focused on the development of new polymers incorporating quinoxaline moieties. They synthesized polyamides by polycondensation of a quinoxaline-containing aromatic diamine with various diacids. These polymers were characterized for their solubility, thermal properties, and amorphous nature, indicating their potential for high-performance applications (Patil et al., 2011).
Antimycobacterial Activity
New pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, with compounds showing significant activity at low concentrations. This research, conducted by Guillon et al. (2004), suggests the potential of quinoxaline derivatives in developing new antimycobacterial agents (Guillon et al., 2004).
Antimicrobial Activity Study
Vieira et al. (2014) explored the antimicrobial activity of quinoxaline 1,4-dioxide and its derivatives against various bacterial and yeast strains. This study highlighted the potential of quinoxaline derivatives as new drugs for chemotherapy, given their low minimum inhibitory concentrations and significant strain elimination, pointing towards a promising avenue for antibiotic development (Vieira et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinoxalines, a class of n-heterocyclic compounds, are known to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, causing changes that result in their various pharmacological effects .
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways, leading to their downstream effects .
Result of Action
Quinoxaline derivatives are known to have various effects at the molecular and cellular level, contributing to their pharmacological properties .
Eigenschaften
IUPAC Name |
1,2-diamino-N-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-11-6-8-12(9-7-11)10-22-19(26)15-16-18(25(21)17(15)20)24-14-5-3-2-4-13(14)23-16/h2-9H,10,20-21H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJGBIPNIYEHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2369623.png)


![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2369630.png)
![4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2369631.png)

![rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis](/img/structure/B2369633.png)
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2369638.png)

![Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2369640.png)


![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one](/img/structure/B2369643.png)
![4-[(Azetidin-1-yl)methyl]oxan-4-ol](/img/structure/B2369644.png)